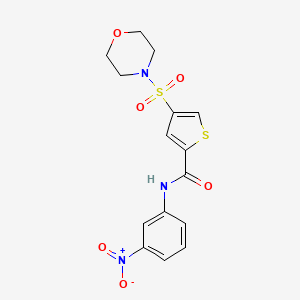![molecular formula C23H18BrN3O3S B5184333 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide, also known as BPTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful for a variety of biochemical and physiological studies. In
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the selective binding of the compound to the beta-catenin protein. This binding disrupts the interaction between beta-catenin and its binding partners, which can lead to changes in gene expression and cellular signaling pathways. The selective binding of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide to beta-catenin makes it a valuable tool for studying the role of this protein in various cellular processes.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to have a variety of biochemical and physiological effects. In addition to its role in disrupting protein-protein interactions, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has also been found to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3 beta (GSK3β). This inhibition can lead to changes in cellular signaling pathways and gene expression. 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in lab experiments is its selectivity for beta-catenin. This selectivity allows for the specific study of the role of this protein in various cellular processes. Additionally, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been shown to be stable under a variety of experimental conditions, making it a reliable tool for scientific research. However, one limitation of using 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is its relatively high cost compared to other research tools. Additionally, the mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for the use of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in scientific research. One potential application is in the study of cancer biology. Beta-catenin is known to be involved in the development of certain types of cancer, and 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide could be used to study the role of this protein in cancer progression. Additionally, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide could be used in the development of new therapeutic agents for inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide and its potential applications in scientific research.
合成法
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is synthesized using a specific method that involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form 3-bromo-4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-phenyl-1,3-benzoxazole-5-amine and carbon disulfide to form the final product, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. The synthesis method for 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to be useful in a variety of scientific research applications. One of the most significant applications of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is in the study of protein-protein interactions. 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been shown to selectively bind to the beta-catenin protein, which is involved in cell signaling and gene expression. By selectively binding to beta-catenin, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide can be used to study the role of this protein in various cellular processes.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S/c1-2-29-19-10-8-15(12-17(19)24)21(28)27-23(31)25-16-9-11-20-18(13-16)26-22(30-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,25,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRQWDXCPIICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)
![N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine](/img/structure/B5184268.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5184292.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)